molecular formula C21H25NO5 B018954 Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate CAS No. 84246-49-1

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate

Cat. No. B018954
CAS RN: 84246-49-1
M. Wt: 371.4 g/mol
InChI Key: HVOWMSLFUWODOT-IBGZPJMESA-N
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Description

Benzyl compounds are a class of organic compounds containing a phenylmethyl moiety. This structure is often found in a wide range of chemicals, including natural products, pharmaceuticals, and polymers . The benzyl group is often used as a protecting group in organic synthesis, due to its stability and the ease with which it can be added and removed .


Synthesis Analysis

The synthesis of benzyl compounds often involves the reaction of benzyl chloride with a nucleophile such as an amine or a carboxylic acid . Another common method is the reductive amination of aldehydes and ketones .


Molecular Structure Analysis

The molecular structure of benzyl compounds is characterized by a benzene ring attached to a methylene (-CH2-) group . The presence of the benzene ring can lead to interesting electronic and optical properties .


Chemical Reactions Analysis

Benzyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . For example, benzyl alcohols can be oxidized to benzaldehydes or benzoic acids .

Scientific Research Applications

Prodrug Development for Neuropathic Pain

  • A study by Rais et al. (2017) explored the use of benzyl-based prodrugs for improving oral pharmacokinetics of hydroxamate-based inhibitors. These prodrugs showed promising results in delivering the active compound to plasma, demonstrating potential for treating neuropathic pain.

N-Debenzylation in Carbohydrate Chemistry

  • Kroutil et al. (2000) investigated the selective N-debenzylation of benzylamino derivatives, which has applications in modifying sugar skeletons, a crucial aspect of carbohydrate chemistry.

Catalysis in Asymmetric Hydrogenation

  • The work by Imamoto et al. (2012) on phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes highlights the importance of benzyl-based compounds in catalysis, contributing to the synthesis of chiral pharmaceutical ingredients.

Aminophosphonates Synthesis

  • Boduszek (1996) explored the synthesis of aminophosphonates using benzylamino derivatives, with implications for the creation of compounds with diverse biological activities.

Immunotherapeutic Potential

  • The study by Choi et al. (2005) and Choi et al. (2005) on benzyl benzoates derived from the aerial parts of Solidago virga-aurea showed potential immunotherapeutic applications, particularly in treating infectious diseases.

Synthesis of Biologically Active Compounds

  • Gowrisankar et al. (2005) conducted research on the synthesis of 3-benzyl-2-hydroxy-7,8-dihydro-6H-quinolin-5-ones, important in the creation of compounds with anti-inflammatory and antimalarial activities.

Metabolic Studies

  • The study by Šuláková et al. (2021) on the metabolism of N-Benzylphenethylamines provides insight into the metabolic pathways and potential applications of benzyl-based compounds in diagnostic and research contexts.

Remote C-H Oxyfunctionalization

  • Research by Jiang et al. (2014) on benzylic C-H oxyfunctionalization demonstrates applications in synthesizing aromatic carbonyl compounds, important for pharmaceutical development.

Antidepressant Activity

  • A study by Kikumoto et al. (1981) explored the antidepressant activities of benzene derivatives, indicating potential therapeutic uses for benzyl-based compounds in mental health treatment.

Intramolecular Reactivities

  • Kirmse et al. (1986) investigated the intramolecular reactivities of singlet arylcarbenes and benzyl cations, contributing to the understanding of chemical reactivity and synthesis.

Safety And Hazards

The safety and hazards associated with benzyl compounds also depend on the specific compound. Some benzyl compounds, such as benzyl chloride, are toxic and can cause burns and respiratory irritation. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The study of benzyl compounds continues to be an active area of research in organic chemistry. Future directions may include the development of new synthetic methods, the study of new reactions, and the design of new benzyl-containing drugs and materials .

properties

IUPAC Name

benzyl (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c23-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)22-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19,23H,7-8,13-16H2,(H,22,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOWMSLFUWODOT-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCCO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555192
Record name Benzyl N-[(benzyloxy)carbonyl]-6-hydroxy-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate

CAS RN

84246-49-1
Record name Benzyl N-[(benzyloxy)carbonyl]-6-hydroxy-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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